molecular formula C9H16ClN3 B14033255 (R)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl

(R)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl

Cat. No.: B14033255
M. Wt: 201.70 g/mol
InChI Key: LJGFGRHPRPQIJR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method for synthesizing pyrazoles involves the cycloaddition of hydrazines with 1,3-diketones or their equivalents under mild conditions . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings.

Scientific Research Applications

®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

(3R)-3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H/t8-;/m1./s1

InChI Key

LJGFGRHPRPQIJR-DDWIOCJRSA-N

Isomeric SMILES

CC1=C(NN=C1)[C@@H]2CCCNC2.Cl

Canonical SMILES

CC1=C(NN=C1)C2CCCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.